Cas no 15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid)

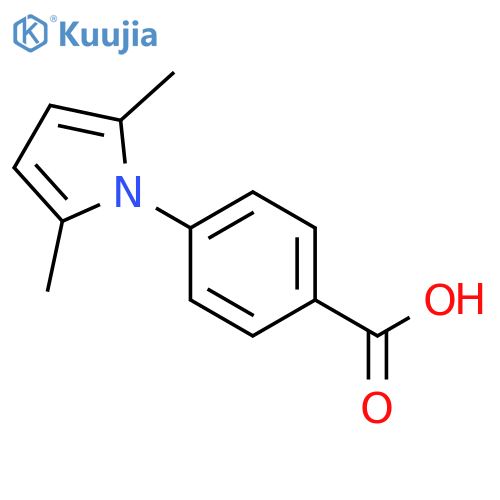

15898-26-7 structure

商品名:4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid

- 4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid

- 4-(2,5-DIMETHYL-PYRROL-1-YL)-BENZOIC ACID

- 4-(2,5-dimethylpyrrol-1-yl)benzoic acid

- Benzoic acid,4-(2,5-dimethyl-1H-pyrrol-1-yl)-

- 2,5-Dimethyl-N-4'-carboxyphenyl-pyrrol

- J-513267

- EN300-07368

- EU-0071184

- SB62273

- p-(2,5-Dimethyl-1-pyrryl)benzoic acid

- cid_459078

- W17513

- FT-0616504

- SY079916

- CS-0061294

- BDBM52283

- 7T-0322

- BB 0217841

- AKOS000104137

- Maybridge1_006578

- Benzoic acid, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-

- SR-01000430236-1

- MFCD00453921

- CHEMBL212827

- SR-01000430236

- SMR000135139

- 4-(2,5-dimethyl-1-pyrrolyl)benzoic acid

- MLS000530162

- Oprea1_664850

- 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenecarboxylic acid

- HMS560C22

- SCHEMBL3196501

- Oprea1_047150

- DTXSID80332598

- 15898-26-7

- N-(4-Carboxy)phenyl-2,5-dimethylpyrrole

- Z56955916

- DB-043408

- ALBB-020765

- STK199648

- BBL012536

- pyrrole, 1-(4-carboxy)phenyl-2,5-dimethyl-

- 4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid

-

- MDL: MFCD00453921

- インチ: InChI=1S/C13H13NO2/c1-9-3-4-10(2)14(9)12-7-5-11(6-8-12)13(15)16/h3-8H,1-2H3,(H,15,16)

- InChIKey: WNZAIUIEXCYTCY-UHFFFAOYSA-N

- ほほえんだ: CC1=CC=C(C)N1C2=CC=C(C=C2)C(=O)O

計算された属性

- せいみつぶんしりょう: 215.09500

- どういたいしつりょう: 214.086804

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 45.1

じっけんとくせい

- 密度みつど: 1.14

- ゆうかいてん: 181-184°C

- ふってん: 383.8°Cat760mmHg

- フラッシュポイント: 185.9°C

- 屈折率: 1.579

- PSA: 42.23000

- LogP: 2.79230

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid セキュリティ情報

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| ChemScence | CS-0061294-250mg |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 97.16% | 250mg |

$39.0 | 2022-04-27 | |

| Chemenu | CM197353-1g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzene-carboxylic acid |

15898-26-7 | 95%+ | 1g |

$88 | 2023-03-07 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-25g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 97% | 25g |

¥6804 | 2023-04-15 | |

| ChemScence | CS-0061294-5g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 97.16% | 5g |

$240.0 | 2022-04-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131934-1g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 97% | 1g |

¥304 | 2023-04-15 | |

| Apollo Scientific | OR27723-1g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 1g |

£95.00 | 2023-09-01 | ||

| Apollo Scientific | OR27723-5g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 5g |

£210.00 | 2023-09-01 | ||

| Apollo Scientific | OR27723-10g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 10g |

£315.00 | 2023-09-01 | ||

| TRC | D480100-100mg |

4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid |

15898-26-7 | 100mg |

$64.00 | 2023-05-18 | ||

| ChemScence | CS-0061294-10g |

4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzoic acid |

15898-26-7 | 97.16% | 10g |

$386.0 | 2022-04-27 |

15898-26-7 (4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid) 関連製品

- 313701-78-9(3-(2,5-Dimethyl-1H-pyrrol-1-yl)-4-methylbenzoic acid)

- 1203418-38-5((5-phenyl-1,2-oxazol-3-yl)methyl 2-difluoromethanesulfonylbenzoate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 1339378-90-3(1-Chloro-2,6,6-trimethylheptane)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 1090790-03-6(5-(2-chloro-4-nitrophenyl)amino-2,3-dihydro-1H-1,3-benzodiazol-2-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:15898-26-7)4-(2,5-Dimethyl-pyrrol-1-yl)-benzoic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):166.0/330.0